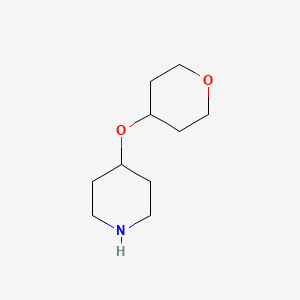
4-(Oxan-4-yloxy)piperidine
Vue d'ensemble
Description
4-(Oxan-4-yloxy)piperidine is a chemical compound with the molecular formula C10H19NO2. It is also known by its IUPAC name, 4-(tetrahydro-2H-pyran-4-yloxy)piperidine. This compound is characterized by the presence of a piperidine ring bonded to a tetrahydropyran ring through an oxygen atom. It has a molecular weight of 185.27 g/mol and is typically found in an oily form .
Méthodes De Préparation
The synthesis of 4-(Oxan-4-yloxy)piperidine involves the reaction of piperidine with tetrahydropyran. One common synthetic route includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of tetrahydropyran-4-ol. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
4-(Oxan-4-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or tetrahydropyran rings are substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Oxan-4-yloxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 4-(Oxan-4-yloxy)piperidine is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, through its piperidine and tetrahydropyran moieties. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(Oxan-4-yloxy)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.
4-Piperidinol: A hydroxylated derivative of piperidine, used as an intermediate in pharmaceutical synthesis.
Piperidine-4-carboxylic acid: A carboxylated derivative, used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its combination of piperidine and tetrahydropyran rings, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-(oxan-4-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSVGKWIHLFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















